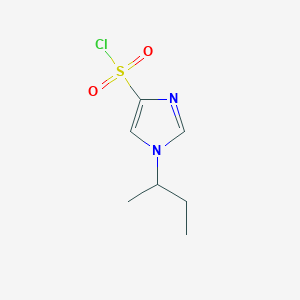

1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride

Description

1-(Butan-2-yl)-1H-imidazole-4-sulfonyl chloride (CAS 1339694-88-0) is a sulfonyl chloride derivative of imidazole with a sec-butyl group substituted at the 1-position of the heterocyclic ring. Its molecular formula is C₇H₁₁ClN₂O₂S, with a molar mass of 222.69 g/mol and a predicted density of 1.39 g/cm³ . The compound exhibits strong acidity (predicted pKa = 0.34) and a high boiling point (364.5°C), reflecting its stability under thermal conditions. Sulfonyl chlorides are highly reactive intermediates, commonly used in synthesizing sulfonamides, sulfonate esters, and other functionalized molecules. The sec-butyl substituent introduces steric bulk, which may modulate reactivity and solubility compared to simpler analogs.

Properties

IUPAC Name |

1-butan-2-ylimidazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2S/c1-3-6(2)10-4-7(9-5-10)13(8,11)12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFFQUTUDZAARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(N=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The preparation of 1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride typically involves two main stages:

- Stage 1: Formation of the 1-(butan-2-yl)-1H-imidazole core

- Stage 2: Introduction of the sulfonyl chloride group at the 4-position of the imidazole ring

Formation of 1-(butan-2-yl)-1H-imidazole Core

The imidazole ring substituted at the N1 position with a butan-2-yl group can be synthesized via alkylation of imidazole or by constructing the imidazole ring with the butan-2-yl substituent incorporated.

N-alkylation of imidazole:

Reacting imidazole with a suitable butan-2-yl halide (e.g., 2-bromobutane) under basic conditions to selectively alkylate the N1 position. This is a well-established method for preparing N-substituted imidazoles.One-pot synthesis of substituted imidazoles:

Multi-component reactions involving aldehydes, amines, and α-haloketones can be adapted to introduce the butan-2-yl substituent during ring formation, as described in related imidazole synthesis literature.

Introduction of the Sulfonyl Chloride Group at the 4-Position

The key functionalization step is the installation of the sulfonyl chloride (-SO2Cl) group at the 4-position of the imidazole ring. This is typically achieved by sulfonation followed by chlorination.

Direct sulfonylation of the imidazole ring:

The imidazole derivative is treated with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) to introduce the sulfonyl chloride group at the desired position. Reaction conditions must be controlled to achieve regioselectivity at the 4-position.Stepwise sulfonation and chlorination:

First, sulfonation of the imidazole ring to form the sulfonic acid derivative at the 4-position, followed by conversion of the sulfonic acid to the sulfonyl chloride using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Detailed Experimental Procedure (Inferred from Related Literature)

| Step | Reagents & Conditions | Description | Expected Outcome |

|---|---|---|---|

| 1 | Imidazole + 2-bromobutane, base (e.g., K2CO3), solvent (DMF), 60-80°C, 6-12 h | N1-alkylation to form 1-(butan-2-yl)imidazole | Formation of N-substituted imidazole |

| 2 | 1-(butan-2-yl)imidazole + chlorosulfonic acid, 0-5°C to room temp, 2-4 h | Electrophilic sulfonation at 4-position | Formation of 1-(butan-2-yl)-1H-imidazole-4-sulfonic acid intermediate |

| 3 | Sulfonic acid intermediate + thionyl chloride (SOCl2), reflux, 2-6 h | Conversion of sulfonic acid to sulfonyl chloride | Formation of this compound |

Research Findings and Optimization Notes

Regioselectivity:

Sulfonation of imidazole derivatives can yield multiple isomers; however, controlling temperature and reagent stoichiometry favors substitution at the 4-position.Yield and Purity:

Typical yields for sulfonyl chloride formation from sulfonic acids range from 60% to 85%, depending on reaction conditions and purification methods.Safety Considerations:

Chlorosulfonic acid and thionyl chloride are highly reactive and corrosive reagents requiring strict anhydrous conditions and proper ventilation.Scale-Up Potential:

Methods involving direct sulfonylation and chlorination are amenable to kilogram-scale synthesis with appropriate process controls.

Comparative Table of Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-alkylation + direct sulfonylation | Imidazole, 2-bromobutane | K2CO3, DMF; ClSO3H | 60-80°C alkylation; 0-5°C sulfonylation | 70-80 | Straightforward, regioselective with control |

| One-pot imidazole synthesis + sulfonyl chloride formation | Aldehydes, amines, α-haloketones | Multi-component reaction, then SOCl2 | 70°C ring formation; reflux chlorination | 60-75 | More complex but efficient for diverse derivatives |

| Stepwise sulfonation and chlorination | 1-(butan-2-yl)imidazole | H2SO4 or ClSO3H; SOCl2 | Controlled sulfonation, then reflux chlorination | 65-85 | Higher purity, better control over sulfonyl chloride formation |

Chemical Reactions Analysis

1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride undergoes various chemical reactions, including:

-

Types of Reactions

Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

-

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride can be used under appropriate conditions.

-

Major Products Formed

- The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and sulfonothioates, which have various applications in medicinal chemistry and materials science.

Scientific Research Applications

Overview

1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride is a sulfonamide derivative with significant potential in various scientific fields, particularly in medicinal chemistry, organic synthesis, and materials science. Its unique structure, characterized by an imidazole ring and a sulfonyl chloride functional group, contributes to its reactivity and versatility.

Medicinal Chemistry

The compound's derivatives are explored for their antibacterial , antifungal , and antitumor properties:

- Antibacterial Activity : Research indicates that imidazole derivatives exhibit significant inhibition against various pathogens, including Escherichia coli. For example, related compounds have shown inhibition zones up to 15 mm against bacteria, indicating potential therapeutic applications.

| Compound ID | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| 4f | 15 | 80 |

- Antitumor Activity : Studies on similar compounds reveal notable cytotoxicity against cancer cell lines, suggesting that modifications in the imidazole structure can enhance antitumor efficacy compared to traditional chemotherapeutics like cisplatin.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| II1 | DLD-1 | 57.4 |

| II1 | MCF-7 | 79.9 |

| Cisplatin | DLD-1 | Higher IC50 |

Organic Synthesis

As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules:

- Reactivity : The sulfonyl chloride group allows for nucleophilic substitution reactions with amines,

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives with potential biological activity. The imidazole ring can also interact with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of imidazole-4-sulfonyl chloride derivatives arises from variations in N1-alkyl substituents and additional ring modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Predicted Boiling Point (°C) | Predicted pKa |

|---|---|---|---|---|---|---|

| 1-(Butan-2-yl)-1H-imidazole-4-sulfonyl chloride | 1339694-88-0 | C₇H₁₁ClN₂O₂S | 222.69 | 1-sec-butyl | 364.5 ± 15.0 | 0.34 ± 0.70 |

| 1-Methylimidazole-4-sulfonyl chloride | 137049-00-4 | C₄H₅ClN₂O₂S | 180.61 | 1-methyl | Not reported | Not reported |

| 1-Ethyl-1H-imidazole-4-sulfonyl chloride | 137049-01-5 | C₅H₇ClN₂O₂S | 194.64 | 1-ethyl | Not reported | Not reported |

| 1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride | 1344296-01-0 | C₆H₉ClN₂O₂S | 208.67 | 1-ethyl, 2-methyl | Not reported | Not reported |

| 1-Methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride | 1340300-24-4 | C₇H₁₁ClN₂O₂S | 222.69 | 1-methyl, 2-isopropyl | Not reported | Not reported |

| 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride | 1338976-16-1 | C₆H₉ClN₂O₂S | 208.67 | 1-isopropyl | Not reported | Not reported |

Key Observations:

Structural Isomerism: The target compound and 1-Methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride share the same molecular formula (C₇H₁₁ClN₂O₂S) but differ in substituent arrangement.

Substituent Effects on Reactivity :

- Smaller substituents (e.g., 1-methyl , 1-ethyl ) enhance electrophilicity at the sulfonyl chloride group due to reduced steric hindrance. Bulkier groups (e.g., sec-butyl , isopropyl ) may slow reactions with amines or alcohols but improve lipid solubility for applications in hydrophobic environments .

Acidity and Stability :

- The target compound’s low pKa (0.34 ) indicates strong acidity, comparable to other sulfonyl chlorides. However, its stability under storage may benefit from the sec-butyl group’s steric protection against hydrolysis .

Synthetic Utility :

- 1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride (CAS 1344296-01-0) demonstrates the impact of dual substitution: the 2-methyl group could direct regioselectivity in subsequent reactions. In contrast, the target’s single bulky substituent may favor reactions at less hindered sites .

Biological Activity

1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride is a chemical compound characterized by its unique structure, which includes a butan-2-yl group, an imidazole ring, and a sulfonyl chloride functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to the pharmacological significance of imidazole derivatives.

- Molecular Formula : C₇H₁₁ClN₂O₂S

- Molecular Weight : 222.69 g/mol

- Structure : The compound features a five-membered imidazole ring with two nitrogen atoms, contributing to its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound is primarily linked to its imidazole structure, which is known for its roles in pharmacology, exhibiting antifungal , antibacterial , and antitumor properties. The sulfonyl chloride group enhances its reactivity, allowing it to form various derivatives with potential therapeutic applications.

The mechanism of action involves the reactivity of the sulfonyl chloride group with nucleophiles, leading to the formation of sulfonamide and other derivatives. These derivatives may interact with biological targets such as enzymes or receptors, contributing to their pharmacological effects. The imidazole ring's ability to coordinate with metal ions can also play a role in its biological activity.

Antitumor Activity

Research has highlighted the antitumor potential of imidazole derivatives. For instance, studies on related compounds have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| II1 | DLD-1 | 57.4 |

| II1 | MCF-7 | 79.9 |

| Cisplatin | DLD-1 | Higher IC50 |

These findings indicate that modifications in the imidazole structure can enhance antitumor efficacy compared to traditional chemotherapeutics like cisplatin .

Antibacterial Activity

A study evaluated the antibacterial properties of substituted imidazoles, demonstrating that compounds with similar structures to this compound exhibited significant inhibition against Escherichia coli and other pathogens:

| Compound ID | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| 4f | 15 | 80 |

This suggests that the compound may possess comparable antibacterial properties .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(propyl)-1H-imidazole-4-sulfonyl chloride | Propyl group instead of butan-2-yl | May exhibit different solubility and reactivity profiles |

| 1-(pentyl)-1H-imidazole-4-sulfonyl chloride | Pentyl group | Potentially different biological activity due to chain length |

| 1-(benzyl)-1H-imidazole-4-sulfonyl chloride | Benzyl group | Enhanced lipophilicity may lead to better membrane permeability |

The specific combination of functional groups in this compound may confer distinct reactivity and biological properties compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves sulfonation of the imidazole ring followed by introduction of the butan-2-yl group. Key steps include:

- Reacting 1H-imidazole with chlorosulfonic acid under inert atmosphere (N₂/Ar) at 0–5°C to form the sulfonyl chloride intermediate .

- Alkylation with (2S)- or (2R)-butan-2-yl bromide under basic conditions (e.g., NaH/DMF) to install the branched alkyl chain. Temperature control (<40°C) prevents decomposition of the sulfonyl chloride group.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (diethyl ether/chloroform) to isolate the product.

- Critical Parameters : Excess chlorosulfonic acid increases yield but may lead to over-sulfonation. Monitoring reaction progress via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) and quenching unreacted reagents with ice-cold water are essential .

Q. How can hydrolysis and stability issues of the sulfonyl chloride group be managed during storage and reactions?

- Methodological Answer :

- Store the compound under anhydrous conditions (desiccator with P₂O₅) at –20°C to slow hydrolysis.

- Use aprotic solvents (e.g., DCM, THF) and molecular sieves (3Å) during reactions to absorb moisture.

- Hydrolysis kinetics can be tracked via ¹H NMR (disappearance of –SO₂Cl proton at δ 3.8–4.2 ppm) .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the three-dimensional structure of this compound?

- Methodological Answer :

- Grow single crystals via slow evaporation of a saturated acetone solution at 4°C.

- Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve the structure using SHELX software (SHELXT for solution, SHELXL for refinement).

- Analyze hydrogen bonding patterns (e.g., C–H···O interactions between sulfonyl oxygen and imidazole protons) using Mercury software. Etter’s graph-set analysis can classify intermolecular interactions .

- Data Table :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a=8.21 Å, b=12.45 Å, c=14.30 Å |

| R-factor | <0.05 |

Q. How do stereochemical variations (e.g., (2S)- vs. (2R)-butan-2-yl) influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Synthesize enantiomers using chiral resolving agents (e.g., L-tartaric acid) or asymmetric alkylation catalysts (e.g., BINAP-Pd complexes).

- Compare reaction kinetics in nucleophilic substitutions (e.g., with amines) via HPLC (Chiralpak IC column, 90:10 hexane/isopropanol).

- Biological assays (e.g., enzyme inhibition) may show stereospecificity; molecular docking (AutoDock Vina) can predict binding affinity differences due to chiral center interactions .

Q. What analytical techniques are most robust for detecting trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate impurities. Major impurities include hydrolyzed sulfonic acid (retention time ~5.2 min) and unreacted imidazole (~3.8 min).

- ¹³C NMR : Detect residual solvents (e.g., DMF at δ 167 ppm) and sulfonate byproducts (δ 115–120 ppm for –SO₃⁻) .

Data Contradiction and Resolution

Q. How can researchers reconcile discrepancies in reported biological activities of sulfonyl chloride derivatives?

- Methodological Answer :

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control batches of the compound.

- SAR Analysis : Systematically vary substituents (e.g., alkyl chain length, sulfonyl group position) and correlate with activity trends. QSAR models (e.g., CoMFA) can identify critical electronic/hydrophobic parameters .

- Meta-Analysis : Cross-reference data from PubChem, ECHA, and crystallographic databases (CCDC) to identify outliers due to synthesis or analytical variability .

Research Workflow Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.